molecular formula C7H10O4 B1143145 rel-(1R,2R)-Methyl 2-acetoxycyclopropanecarboxylate CAS No. 168141-88-6

rel-(1R,2R)-Methyl 2-acetoxycyclopropanecarboxylate

Cat. No.: B1143145
CAS No.: 168141-88-6
M. Wt: 158.1519
Attention: For research use only. Not for human or veterinary use.
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Description

rel-(1R,2R)-Methyl 2-acetoxycyclopropanecarboxylate is a chiral compound with significant importance in organic chemistry. It is known for its unique structural features, which include a cyclopropane ring and an acetoxy group. This compound is often used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rel-(1R,2R)-Methyl 2-acetoxycyclopropanecarboxylate typically involves the cyclopropanation of an appropriate alkene followed by acetylation. One common method includes the reaction of a diazo compound with an alkene in the presence of a transition metal catalyst to form the cyclopropane ring. The resulting cyclopropane derivative is then acetylated using acetic anhydride in the presence of a base such as pyridine.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

rel-(1R,2R)-Methyl 2-acetoxycyclopropanecarboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can replace the acetoxy group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted cyclopropane derivatives.

Scientific Research Applications

rel-(1R,2R)-Methyl 2-acetoxycyclopropanecarboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated as an intermediate in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of rel-(1R,2R)-Methyl 2-acetoxycyclopropanecarboxylate involves its interaction with various molecular targets. The cyclopropane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with biological molecules. The acetoxy group can be hydrolyzed to release acetic acid, which may further participate in biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • (1R,2R)-trans-2-Acetoxy-1-cyclopentanol
  • (1R,2R)-trans-2-Aminocyclopentanol hydrochloride
  • (1S,4R)-cis-4-Acetoxy-2-cyclopenten-1-ol

Uniqueness

rel-(1R,2R)-Methyl 2-acetoxycyclopropanecarboxylate is unique due to its cyclopropane ring, which imparts significant strain and reactivity to the molecule. This makes it a valuable intermediate in the synthesis of various complex organic compounds, distinguishing it from other similar compounds that may lack this structural feature.

Properties

CAS No.

168141-88-6

Molecular Formula

C7H10O4

Molecular Weight

158.1519

Synonyms

Cyclopropanecarboxylic acid, 2-(acetyloxy)-, methyl ester, trans- (9CI)

Origin of Product

United States

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